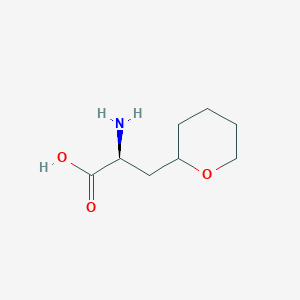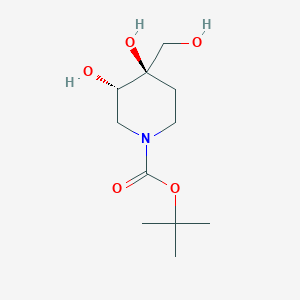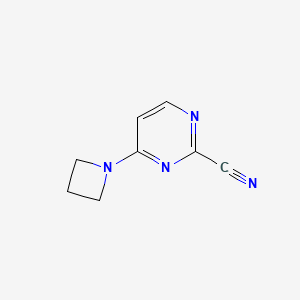![molecular formula C16H20O2 B13340569 2-(Benzyloxy)spiro[3.5]nonan-7-one](/img/structure/B13340569.png)
2-(Benzyloxy)spiro[3.5]nonan-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)spiro[35]nonan-7-one is a spirocyclic compound characterized by a unique structure where a benzyl group is attached to a spiro[35]nonane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)spiro[3.5]nonan-7-one typically involves the formation of the spirocyclic core followed by the introduction of the benzyloxy group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spiro[3.5]nonane core. The benzyloxy group can then be introduced through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)spiro[3.5]nonan-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic core or the benzyloxy group.
Substitution: Nucleophilic substitution reactions can be employed to replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
2-(Benzyloxy)spiro[3.5]nonan-7-one has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic frameworks.
Biology: It can be used in the study of biological systems, particularly in understanding the interactions of spirocyclic compounds with biological targets.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)spiro[3.5]nonan-7-one involves its interaction with specific molecular targets. The spirocyclic core provides a rigid framework that can interact with enzymes, receptors, or other biological molecules. The benzyloxy group can enhance binding affinity and specificity through hydrophobic interactions and π-π stacking with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
Spiro[3.5]nonan-2-one: This compound shares the spirocyclic core but lacks the benzyloxy group.
2-Oxa-7-azaspiro[3.5]nonane: This compound features an oxygen and nitrogen atom in the spirocyclic core, providing different chemical properties and reactivity.
Spiro[3.5]nonane derivatives: Various derivatives with different substituents on the spirocyclic core can be compared to highlight the unique properties of 2-(Benzyloxy)spiro[3.5]nonan-7-one.
Uniqueness
This compound is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and binding interactions, making it a valuable scaffold in medicinal chemistry and materials science.
Properties
Molecular Formula |
C16H20O2 |
|---|---|
Molecular Weight |
244.33 g/mol |
IUPAC Name |
2-phenylmethoxyspiro[3.5]nonan-7-one |
InChI |
InChI=1S/C16H20O2/c17-14-6-8-16(9-7-14)10-15(11-16)18-12-13-4-2-1-3-5-13/h1-5,15H,6-12H2 |
InChI Key |
ZJAMQNPDVAWAAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1=O)CC(C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


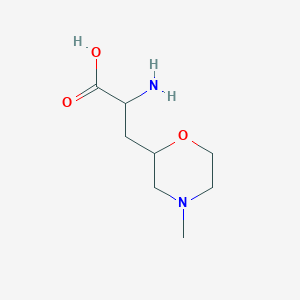
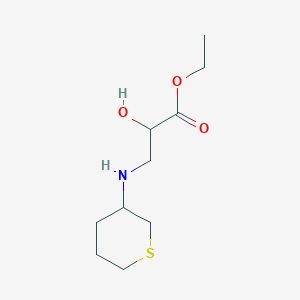
![1-Ethylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13340498.png)
![Methyl 8-methyl-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13340499.png)
![6,6-Difluoro-8-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B13340500.png)
![tert-Butyl 1-(4-bromophenyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13340506.png)
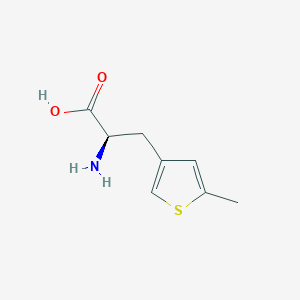
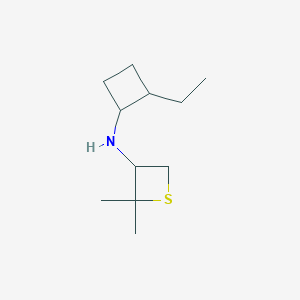

![2-{2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13340535.png)
